

Eudragit applications in oral drug delivery systems

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Eudragit in Oral Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse applications of the Eudragit® family of polymers in oral drug delivery systems. Eudragit polymers, which are copolymers derived from acrylic and methacrylic acids, are highly versatile excipients used to control the release of active pharmaceutical ingredients (APIs), enhance drug stability, and improve patient compliance. This guide provides a comprehensive overview of the different Eudragit grades, their physicochemical properties, and their specific applications in immediate, delayed (enteric), and sustained-release oral dosage forms. Detailed experimental protocols for common formulation techniques and a summary of quantitative data on drug release are also presented to aid researchers in the development of robust oral drug delivery systems.

Introduction to Eudragit Polymers

Eudragit polymers are a brand of polymethacrylates widely used in the pharmaceutical industry as film-coating agents and matrix formers for oral solid dosage forms.[1][2] Their popularity stems from their versatility, excellent film-forming properties, and a long history of safe use.[3] The different grades of Eudragit are distinguished by the varying ratios of their monomeric components, which in turn dictates their solubility and permeability characteristics.[1] This



allows for precise control over the site and rate of drug release within the gastrointestinal (GI) tract.

Eudragit polymers can be broadly classified into three main categories based on their dissolution behavior:

- Cationic Polymers (e.g., Eudragit E): Soluble in acidic environments (up to pH 5), making them suitable for taste masking and immediate-release formulations in the stomach.[4][5]
- Anionic Polymers (e.g., Eudragit L, S, and FS series): Insoluble in acidic media but dissolve
 at specific pH values in the neutral to alkaline range of the small intestine and colon. This
 property is utilized for enteric coatings to protect acid-labile drugs or prevent gastric irritation,
 and for targeted drug delivery to specific regions of the intestine.[6]
- Neutral/Non-ionic Polymers (e.g., Eudragit RL, RS, NE, and NM): These polymers are
 insoluble in aqueous media across the physiological pH range but are permeable to water
 and dissolved drugs. They are primarily used to formulate sustained-release dosage forms
 where drug release is controlled by diffusion through the polymer matrix or coating.

Applications of Eudragit in Oral Drug Delivery Systems

The diverse range of Eudragit polymers enables their application in various oral drug delivery strategies, from simple protective coatings to complex targeted and modified-release systems.

Immediate-Release and Taste Masking

Eudragit E grades are cationic copolymers that are soluble in gastric fluid up to pH 5.0.[3] This property makes them ideal for applications where rapid drug release in the stomach is desired. Furthermore, their insolubility in the neutral pH of saliva allows for effective taste masking of bitter APIs.[7][8][9]

Key Applications of Eudragit E:

• Taste Masking: By coating drug particles, Eudragit E forms a barrier that prevents the drug from dissolving in the mouth and interacting with taste receptors.[7][10][11] The coating then readily dissolves in the acidic environment of the stomach, releasing the drug for absorption.



- Moisture Protection: The polymer film provides a protective barrier against humidity, enhancing the stability of moisture-sensitive drugs.
- Improved Swallowability: A smooth Eudragit E coating can improve the swallowability of tablets and capsules.

A study on the taste-masking effectiveness of Eudragit E PO for orally disintegrating tablets demonstrated a significant reduction in drug dissolution in the initial minutes, which correlated with improved taste perception in human volunteers.[7]

Delayed-Release (Enteric Coating)

Enteric coatings are employed to protect drugs from the acidic environment of the stomach, to prevent gastric irritation by the drug, or to deliver the drug to a specific region of the small intestine for local action or optimal absorption.[12] The anionic Eudragit L and S series are the most widely used polymers for this purpose due to their pH-dependent solubility.[13][14]

- Eudragit L 100-55 and L 30 D-55: These polymers dissolve at a pH of 5.5 and above, making them suitable for drug release in the duodenum.[15][16]
- Eudragit L 100: With a dissolution threshold of pH 6.0, this polymer is used for targeting the jejunum and ileum.[12]
- Eudragit S 100: This polymer dissolves at pH 7.0 and above, enabling drug release in the terminal ileum and colon.[13]

The choice of Eudragit grade or a combination of grades allows for precise targeting of drug release to specific segments of the small intestine.[12] For instance, a combination of Eudragit L 100 and S 100 can be used to achieve drug release in the pH range of 6.0 to 7.0.[12]

Colon-Specific Drug Delivery

Targeting drugs to the colon is advantageous for the local treatment of diseases such as inflammatory bowel disease (Crohn's disease and ulcerative colitis) and colorectal cancer, as well as for the systemic delivery of peptides and proteins that are degraded in the upper GI tract.[17] Eudragit polymers play a crucial role in achieving colon-specific delivery, primarily through a pH-dependent mechanism.



Eudragit FS 30 D is an anionic copolymer that dissolves at a pH of 7.0 and above, making it particularly suitable for colon targeting.[17][18][19] Combining a pH-sensitive polymer like Eudragit FS 30 D with a time-dependent release polymer can further enhance the specificity of colonic delivery by minimizing premature drug release in the upper GI tract.[17]

In a study developing cyclosporine A-loaded nanoparticles for treating colitis, a dual-functional system using Eudragit FS 30 D and PLGA was employed. The Eudragit FS 30 D component prevented premature drug release in the stomach and small intestine, while the PLGA component provided sustained release in the colon.[17]

Sustained-Release

Sustained-release formulations are designed to release the drug over an extended period, thereby maintaining a therapeutic concentration in the blood for a longer duration, reducing dosing frequency, and improving patient compliance. The water-insoluble but permeable Eudragit RL and RS grades are commonly used for this purpose.[20][21][22]

- Eudragit RL (High Permeability): Contains a higher proportion of quaternary ammonium groups, making it more permeable to water and leading to a faster drug release.
- Eudragit RS (Low Permeability): Has a lower content of quaternary ammonium groups, resulting in lower permeability and a slower drug release rate.

By blending Eudragit RL and RS in different ratios, the permeability of the film coat or matrix can be precisely controlled to achieve the desired drug release profile.[21] Drug release from these systems is primarily governed by diffusion through the swollen polymer.[20]

Quantitative Data on Drug Release

The following tables summarize quantitative data from various studies on the in-vitro drug release from oral dosage forms formulated with different Eudragit polymers. It is important to note that direct comparison between studies may be limited due to variations in the model drug, formulation composition, and dissolution test conditions.

Table 1: Drug Release from Eudragit® RL and RS Matrix Tablets



Eudragit ® Grade(s)	Drug	Formulati on Type	Dissoluti on Medium	Time (hours)	Cumulati ve Drug Release (%)	Referenc e
Eudragit RS PO	Theophyllin e	Matrix Tablet	Water	8	~81	[21]
Eudragit RS PO / RL PO	Theophyllin e	Matrix Tablet	Water	12	~85	[21]
Eudragit RL	Glimepiride	Matrix Tablet	0.1N HCl / Water	10	100	[22]
Eudragit RSPO	Paracetam ol	Matrix Tablet	pH 1.2	≥ 4.5	≥ 91.36	[20]

Table 2: Drug Release from Enteric-Coated and Colon-Targeted Formulations



Eudragit ® Grade(s)	Drug	Formulati on Type	Dissoluti on Condition s	Time	Cumulati ve Drug Release (%)	Referenc e
Eudragit L 100	Prednisolo ne	Coated Tablet	pH 1.2 then pH 6.8	2h (pH 1.2)	< 10	[14]
Eudragit S 100	Prednisolo ne	Coated Tablet	pH 1.2 then pH 7.2	2h (pH 1.2)	< 10	[14]
Eudragit L 100-55	Prednisolo ne	Coated Tablet	pH 1.2 then pH 5.6	2h (pH 1.2)	< 10	[14]
Eudragit FS 30 D / PLGA	Cyclospori ne A	Nanoparticl es	pH 1.2	0.5	~18	[17]
Eudragit FS 30 D / PLGA	Cyclospori ne A	Nanoparticl es	pH 6.8	4	~25	[17]
Eudragit FS 30 D / PLGA	Cyclospori ne A	Nanoparticl es	pH 7.4	18	~80	[17]
Eudragit L 30 D-55	Ketoprofen	Coated Tablet	pH 1.2, 6.8, 7.4	8	98.70 ± 3.71	[15]
Eudragit FS 30 D	Ketoprofen	Coated Tablet	pH 1.2, 6.8, 7.4	8	78.37 ± 2.43	[15]

Table 3: Taste-Masking Efficiency of Eudragit® E PO



Drug	Formulation	Dissolution Medium	Time (minutes)	Cumulative Drug Release (%)	Reference
Paracetamol (uncoated)	Orally Disintegrating Tablet	Simulated Salivary Fluid	3	92.5	[8]
Paracetamol (coated)	Orally Disintegrating Tablet	Simulated Salivary Fluid	3	9.5	[8]
Diclofenac Sodium	Taste- Masked Enteric Granules (1:0.25 ratio)	Simulated Salivary Fluid	-	-	[10]
Diclofenac Sodium	Taste- Masked Enteric Granules (1:1 ratio)	Simulated Salivary Fluid	-	Lower release than 1:0.25	[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of Eudragit polymers in oral drug delivery systems.

Preparation of Sustained-Release Matrix Tablets by Direct Compression

This protocol describes the preparation of sustained-release matrix tablets using Eudragit RL PO and/or RS PO.

Materials:

Active Pharmaceutical Ingredient (API)



- Eudragit RL PO
- Eudragit RS PO
- Diluent (e.g., Microcrystalline Cellulose)
- Glidant (e.g., Colloidal Silicon Dioxide)
- Lubricant (e.g., Magnesium Stearate)

Procedure:

- Sieving: Pass the API, Eudragit polymer(s), and diluent through a suitable mesh sieve (e.g., #40) to ensure uniformity.
- Blending: Accurately weigh the sieved materials and blend them in a suitable blender (e.g., V-blender or bin blender) for a specified time (e.g., 15-20 minutes) to achieve a homogenous mixture.
- Lubrication: Add the glidant and lubricant to the blend and mix for a shorter duration (e.g., 3-5 minutes).
- Compression: Compress the final blend into tablets using a tablet press equipped with the
 desired tooling. The compression force should be optimized to achieve tablets with
 appropriate hardness and friability.

Enteric Coating of Pellets using a Fluid Bed Coater

This protocol outlines the procedure for applying an enteric coat of Eudragit L 30 D-55 to drug-loaded pellets.

Materials:

- Drug-loaded pellets (substrate)
- Eudragit L 30 D-55 aqueous dispersion
- Plasticizer (e.g., Triethyl Citrate TEC)



- Anti-tacking agent (e.g., Talc, Glyceryl Monostearate)
- Purified Water

Procedure:

- Coating Suspension Preparation:
 - Disperse the anti-tacking agent in a portion of the purified water with homogenization.
 - Add the plasticizer to the remaining purified water and stir until a homogenous emulsion is formed.
 - Slowly add the plasticizer emulsion to the anti-tacking agent dispersion while stirring.
 - Gently stir the Eudragit L 30 D-55 dispersion and pass it through a sieve (e.g., 0.5 mm).
 - Slowly pour the sieved Eudragit dispersion into the plasticizer/anti-tacking agent mixture and continue stirring for about 30 minutes.
- Fluid Bed Coating Process:
 - Preheat the fluid bed coater to the target product temperature.
 - Load the drug-loaded pellets into the product bowl.
 - Start the fluidization and allow the pellets to reach the target temperature.
 - Begin spraying the coating suspension onto the fluidized pellets at a controlled rate.
 - Monitor and control the process parameters (inlet air temperature, product temperature, fluidization air volume, spray rate, and atomizing air pressure) throughout the coating process.
 - Once the desired weight gain (coating level) is achieved, stop spraying and continue to dry the coated pellets in the fluid bed for a specified time (e.g., 10-15 minutes).
 - Cool down the pellets and discharge them from the coater.



• Curing (Optional but recommended): Cure the coated pellets in a curing oven at a specific temperature and time (e.g., 40°C for 24 hours) to ensure complete film formation.

Preparation of Microspheres by Emulsion-Solvent Evaporation

This protocol describes the preparation of Eudragit-based microspheres using a water-in-oil (w/o) or oil-in-water (o/w) emulsion solvent evaporation method.[23][24][25]

Materials:

- API
- Eudragit polymer (e.g., Eudragit S100, RS 100)
- Organic solvent (e.g., Dichloromethane, Acetone, Ethanol)
- External phase (e.g., Liquid Paraffin for w/o, Purified Water with a stabilizer for o/w)
- Emulsifying/Stabilizing agent (e.g., Span 80 for w/o, Polyvinyl Alcohol (PVA) for o/w)

Procedure (o/w method as an example):

- Organic Phase Preparation: Dissolve the API and the Eudragit polymer in the organic solvent.
- Aqueous Phase Preparation: Dissolve the stabilizing agent (e.g., PVA) in purified water.
- Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an o/w emulsion. The homogenization speed and time are critical parameters that influence the droplet size and, consequently, the final microsphere size.
- Solvent Evaporation: Transfer the emulsion to a larger volume of the external phase and stir
 continuously at a controlled temperature to allow the organic solvent to evaporate. The
 evaporation rate can be controlled by adjusting the temperature and pressure (e.g., under
 vacuum).



- Microsphere Collection and Washing: Once the solvent has completely evaporated, the solidified microspheres are collected by filtration or centrifugation. The collected microspheres are then washed multiple times with purified water to remove any residual stabilizer and unencapsulated drug.
- Drying: The washed microspheres are dried, for example, by lyophilization or in a desiccator.

In-Vitro Dissolution Testing for Enteric-Coated Dosage Forms

This protocol is based on the USP general chapter <711> for delayed-release dosage forms. [26][27][28][29]

Apparatus: USP Apparatus 1 (Basket) or 2 (Paddle)

Procedure:

- Acid Stage:
 - Place the dosage form in the dissolution vessel containing 750 mL of 0.1 N HCl.
 - \circ Operate the apparatus at the specified speed (e.g., 100 rpm for baskets, 50-75 rpm for paddles) for 2 hours at 37 \pm 0.5 $^{\circ}$ C.
 - At the end of 2 hours, withdraw a sample of the medium to test for drug release, which should be minimal to demonstrate acid resistance.

Buffer Stage:

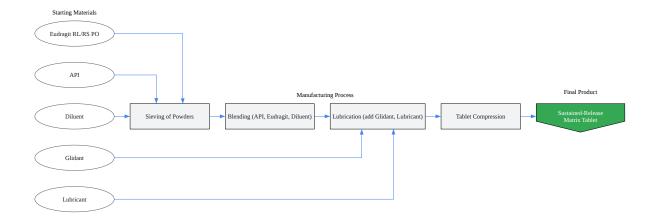
- Add 250 mL of 0.20 M tribasic sodium phosphate, pre-equilibrated to 37 ± 0.5 °C, to the vessel. This will adjust the pH to 6.8. Alternatively, the entire acid medium can be replaced with 900-1000 mL of pH 6.8 buffer.
- Continue the dissolution test for the specified time (e.g., 45 minutes or as defined in the product monograph).



 Withdraw samples at predetermined time intervals and analyze for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualization of Experimental Workflows

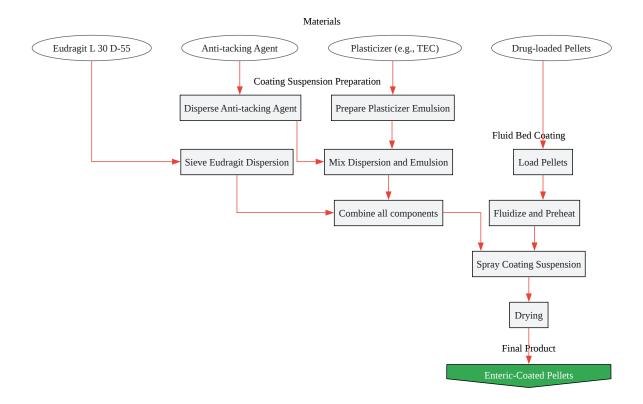
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for key experimental procedures described in this guide.



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Caption: Workflow for the preparation of sustained-release matrix tablets.



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Caption: Workflow for enteric coating of pellets in a fluid bed coater.



Phase Preparation Prepare Organic Phase Prepare Aqueous Phase (API + Eudragit in Solvent) (Stabilizer in Water) Microencapsulation Process **Emulsification** (High-speed homogenization) **Solvent Evaporation** (Continuous stirring) Microsphere Collection (Filtration/Centrifugation) Washing Drying (e.g., Lyophilization) Final Product

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Drug-loaded Microspheres

Caption: Workflow for microsphere preparation by o/w solvent evaporation.



Conclusion

Eudragit polymers offer a versatile and reliable platform for the development of a wide range of oral drug delivery systems. Their well-defined physicochemical properties and diverse range of grades allow for precise control over drug release, enabling formulators to design dosage forms that meet specific therapeutic objectives. From taste masking and enteric protection to colon-specific and sustained release, Eudragit polymers are indispensable tools for the modern pharmaceutical scientist. This guide has provided a comprehensive overview of their applications, supported by quantitative data and detailed experimental protocols, to facilitate further research and development in the field of oral drug delivery.

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References

- 1. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare PMC [pmc.ncbi.nlm.nih.gov]
- 2. AN OVERVIEW OF MULTIFACETED SIGNIFICANCE OF EUDRAGIT POLYMERS IN DRUG DELIVERY SYSTEMS | Semantic Scholar [semanticscholar.org]
- 3. EUDRAGIT® Functional Polymers for Oral Solid Dosage Forms Evonik Industries [healthcare.evonik.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. In vitro and in vivo investigation of taste-masking effectiveness of Eudragit E PO as drug particle coating agent in orally disintegrating tablets PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]

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- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. researchgate.net [researchgate.net]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. EUDRAGIT® L 30 D-55 [evonik.com]
- 17. Colon-targeted delivery of cyclosporine A using dual-functional Eudragit® FS30D/PLGA nanoparticles ameliorates murine experimental colitis PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijpcbs.com [ijpcbs.com]
- 20. pjps.pk [pjps.pk]
- 21. banglajol.info [banglajol.info]
- 22. iosrjournals.org [iosrjournals.org]
- 23. ptfarm.pl [ptfarm.pl]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. brieflands.com [brieflands.com]
- 26. dissolutiontech.com [dissolutiontech.com]
- 27. testinglab.com [testinglab.com]
- 28. uspbpep.com [uspbpep.com]
- 29. uspnf.com [uspnf.com]
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